

Programmatic Access to Parkinson's Disease Mutation Data via ClinVar API

Author: BenchChem Technical Support Team. **Date:** December 2025

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While several valuable databases aggregate information on genetic mutations associated with Parkinson's disease (PD), such as Gene4PD and MDSGene, they currently do not offer public Application Programming Interfaces (APIs) for programmatic data access. For researchers requiring automated, large-scale data retrieval and integration, the National Center for Biotechnology Information's (NCBI) ClinVar database serves as an essential resource. ClinVar is a freely accessible, public archive of reports on the relationships between human genetic variations and phenotypes, with supporting evidence.^[1]

This document provides detailed protocols for programmatically accessing, querying, and retrieving data on genetic variants associated with Parkinson's disease from the ClinVar database using the NCBI Entrez Programming Utilities (E-utilities). The E-utilities are a set of server-side programs that provide a stable interface for accessing data across the Entrez database system, which includes ClinVar.^[2]

Data Availability and Structure

Data retrieved from ClinVar via the E-utilities API contains a wealth of information for each variant. The data can be returned in either XML or JSON format, with XML being the default for most queries. Key data points are summarized in the tables below.

Summary of Retrievable Data Fields

The following tables outline the principal data categories and specific fields that can be extracted for each Parkinson's disease-associated variant.

Table 1: Variant Identification Data

Data Field	Description	Example
Variation ID	The unique identifier for the variant set in ClinVar.	13939
Variant Name	The standardized HGVS nomenclature for the variant.	NM_000546.5(TP53):c.524G>A (p.Arg175His)
Variant Type	The type of genetic variation.	single nucleotide variant
Gene Symbol	The official symbol of the affected gene.	LRRK2
Cytogenetic Location	The chromosomal location of the variant.	12q12

Table 2: Clinical Significance and Phenotype Data

Data Field	Description	Example
Clinical Significance	The asserted clinical significance of the variant.	Pathogenic
Review Status	The review status of the clinical significance assertion.	criteria provided, multiple submitters, no conflicts
Phenotype	The disease or phenotype associated with the variant.	Parkinson's disease
Submitter	The organization that submitted the variant information.	GeneDx

Table 3: Genomic Context Data

Data Field	Description	Example
Chromosome	The chromosome on which the variant is located.	12
Genomic Position (GRCh38)	The starting position of the variant on the GRCh38 assembly.	40347363
Reference Allele	The reference allele at the variant position.	C
Alternate Allele	The alternate (variant) allele.	T

Experimental Protocols: Accessing ClinVar Data

Programmatic access to ClinVar is achieved through a two-step process using the NCBI E-utilities:

- **esearch**: To identify the unique identifiers (UIDs) of ClinVar records that match a specific query (e.g., all variants associated with "Parkinson's disease").
- **esummary** or **efetch**: To retrieve the detailed data for the UIDs obtained from esearch. esummary retrieves a summary of the records, while efetch retrieves the full record.

Protocol for esearch: Identifying Parkinson's Disease Variants

This protocol outlines how to find all variants in ClinVar that are associated with Parkinson's disease and have a pathogenic clinical significance.

Objective: To obtain a list of ClinVar Variation IDs (UIDs) for pathogenic variants related to Parkinson's disease.

Methodology:

- Construct the esearch URL:
 - Base URL: <https://eutils.ncbi.nlm.nih.gov/entrez/eutils/esearch.fcgi?>
 - Database parameter: db=clinvar

- Query term parameter:term="Parkinson's disease"[Disease/Phenotype] AND "pathogenic" [Clinical Significance]
- Return type parameter:retmode=json (to receive the list of UIDs in JSON format)
- Number of records:retmax= (e.g., retmax=500 to retrieve up to 500 records)
- Combine the parameters into a single URL:
- Execute the query: Send an HTTP GET request to the constructed URL using a programming language (e.g., Python with the requests library) or a command-line tool like curl.
- Parse the response: The response will be a JSON object containing a list of Variation IDs under esearchresult.idlist.

Protocol for esummary: Retrieving Variant Summaries

This protocol describes how to retrieve summary data for the list of UIDs obtained from the esearch step.

Objective: To retrieve structured summary data for a given list of ClinVar Variation IDs.

Methodology:

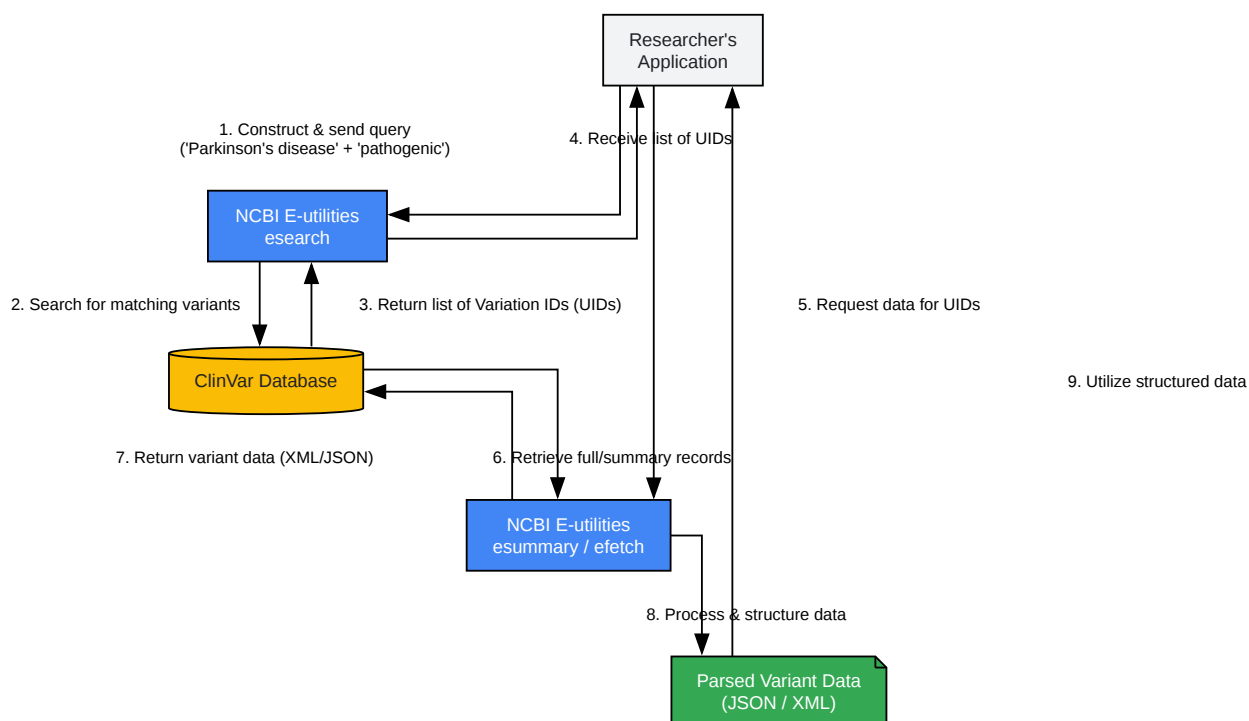
- Construct the esummary URL:
 - Base URL:https://eutils.ncbi.nlm.nih.gov/entrez/eutils/esummary.fcgi?
 - Database parameter:db=clinvar
 - UID list parameter:id= (e.g., id=9391,9392,9393)
 - Return type parameter:retmode=json (for JSON format) or retmode=xml (for XML format)
- Combine the parameters into a single URL (for JSON output):
- Execute the query: Send an HTTP GET request to the URL.
- Parse the response:

- For JSON: The response will be a JSON object. The key data is within result. The UIDs are keys to individual variant summaries. Key information can be found under paths like result[UID]['title'], result[UID]['clinical_significance']['description'], and result[UID]['genes'][0]['symbol'].
- For XML: The response will be an XML document. Data for each variant is enclosed in a tag. Key information can be extracted using XPath expressions (e.g.,
/eSummaryResult/DocumentSummarySet/DocumentSummary/title,
/eSummaryResult/DocumentSummarySet/DocumentSummary/clinical_significance/description).

Visualizations

API Access Workflow

The following diagram illustrates the logical workflow for retrieving Parkinson's disease mutation data from ClinVar using the NCBI E-utilities.

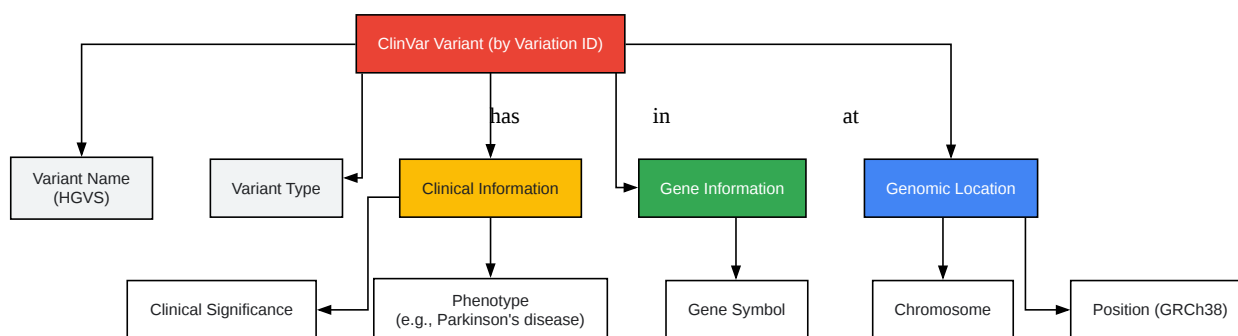


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Workflow for retrieving PD variant data from ClinVar.

Logical Relationship of Retrieved Data

This diagram shows the hierarchical relationship of the key data elements retrieved for a single variant from ClinVar.



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References

- 1. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
- 2. Accessing and using data in ClinVar [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Programmatic Access to Parkinson's Disease Mutation Data via ClinVar API]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676119#api-access-for-the-mutation-database-for-parkinson-s-disease\]](https://www.benchchem.com/product/b1676119#api-access-for-the-mutation-database-for-parkinson-s-disease)

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